molecular formula C27H26N4O4 B11440916 4-{6,6-Dimethyl-3-[(2-methylphenyl)carbamoyl]-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid

4-{6,6-Dimethyl-3-[(2-methylphenyl)carbamoyl]-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid

Cat. No.: B11440916
M. Wt: 470.5 g/mol
InChI Key: BXIMKTOXDQQXDV-UHFFFAOYSA-N
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Description

4-{6,6-DIMETHYL-3-[(2-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6,6-DIMETHYL-3-[(2-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID typically involves multi-step organic reactions. The starting materials and intermediates are carefully selected to ensure the desired functional groups are introduced at each step. Common synthetic routes include:

    Formation of the Pyrazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazoloquinazoline core.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with 2-methylphenyl isocyanate.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the benzoic acid moiety to the pyrazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

4-{6,6-DIMETHYL-3-[(2-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

4-{6,6-DIMETHYL-3-[(2-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-{6,6-DIMETHYL-3-[(2-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{6,6-DIMETHYL-3-[(2-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID: This compound is unique due to its specific structure and functional groups.

    Other Pyrazoloquinazoline Derivatives: These compounds share the pyrazoloquinazoline core but differ in their functional groups and substituents.

    Carbamoyl-Substituted Compounds: These compounds contain the carbamoyl group but may have different core structures.

Uniqueness

4-{6,6-DIMETHYL-3-[(2-METHYLPHENYL)CARBAMOYL]-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZOIC ACID is unique due to its combination of the pyrazoloquinazoline core, carbamoyl group, and benzoic acid moiety. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H26N4O4

Molecular Weight

470.5 g/mol

IUPAC Name

4-[6,6-dimethyl-3-[(2-methylphenyl)carbamoyl]-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]benzoic acid

InChI

InChI=1S/C27H26N4O4/c1-15-6-4-5-7-19(15)30-25(33)18-14-28-31-23(16-8-10-17(11-9-16)26(34)35)22-20(29-24(18)31)12-27(2,3)13-21(22)32/h4-11,14,23,29H,12-13H2,1-3H3,(H,30,33)(H,34,35)

InChI Key

BXIMKTOXDQQXDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)C(=O)O)C(=O)CC(C4)(C)C

Origin of Product

United States

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